molecular formula C14H9ClFN5O B14959344 N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide

N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14959344
M. Wt: 317.70 g/mol
InChI Key: UEYHXPLUYKGWIN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetically designed small molecule that integrates a benzamide core with a 1H-tetrazole heterocycle, a combination recognized in medicinal chemistry for its potential in drug discovery. This compound is characterized by a 3-chloro-4-fluorophenyl group attached to the amide nitrogen and a tetrazole ring at the ortho position of the benzoyl moiety. The tetrazole group serves as a carboxylic acid bioisostere, which can enhance metabolic stability and favorably influence the molecule's binding affinity and pharmacokinetic properties in pharmacological contexts . Preliminary research on this compound and its structural analogs indicates significant promise in immunology and oncology research. It has been investigated as a potent inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master regulator of the production of interleukin-17 (IL-17) . IL-17 is a key pro-inflammatory cytokine deeply implicated in the pathogenesis of autoimmune conditions such as psoriasis and rheumatoid arthritis . By inhibiting RORγt, this compound effectively suppresses IL-17 production in both in vitro and in vivo models, presenting a compelling mechanism for exploring novel therapeutic pathways in autoimmune disease research . Furthermore, the compound has shown notable activity in anticancer assays. In vitro studies against various cancer cell lines have demonstrated significant growth inhibition, with IC50 values reported to be considerably lower than those of some standard chemotherapeutic agents . The strategic incorporation of halogen atoms (chlorine and fluorine) is a common tactic in drug design, often intended to improve membrane permeability and target binding through electronic and steric effects . The molecular framework is also structurally congruent with other 4-fluorobenzamide-based derivatives reported in the scientific literature as promising scaffolds for the development of anti-inflammatory and analgesic agents with enhanced gastric tolerability and cyclooxygenase (COX)-inhibitory activity . This product is supplied for non-human research only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H9ClFN5O

Molecular Weight

317.70 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9ClFN5O/c15-11-7-9(5-6-12(11)16)18-14(22)10-3-1-2-4-13(10)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

UEYHXPLUYKGWIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reaction: The tetrazole ring is then introduced to the benzamide structure through a substitution reaction, often using a suitable catalyst and solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the benzamide moiety.

    Reduction: Reduction reactions could potentially modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, it could involve binding to specific proteins or enzymes, thereby modulating their activity. The tetrazole ring and substituted benzamide structure might interact with biological molecules through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Substituted Benzamides with Heterocyclic Moieties

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide 3-chloro-4-fluorophenyl; tetrazole at C2 Not explicitly reported (structural analog data used) Tetrazole enhances binding via hydrogen bonding and metabolic stability
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-chloro-4-fluorophenyl; imidazole at C4 Anticancer (cervical cancer) Highest activity among imidazole derivatives (IC₅₀ < 10 µM)
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Azetidinone ring; chloro-substituted phenyl Antimicrobial Most potent antibacterial agent (MIC: 2 µg/mL against S. aureus)
(Z)-N''-(3-chlorophenyl)-2-fluorobenzimidohydrazide Hydrazide backbone; 3-chlorophenyl Not explicitly reported Synthesized via thionyl chloride/PCl₅; structural similarity to hydrazide-based drugs

Key Observations :

  • Tetrazole vs. Imidazole : The tetrazole group in the target compound may offer superior metabolic stability compared to imidazole derivatives due to its resistance to oxidative degradation . However, imidazole analogs demonstrate direct anticancer efficacy, suggesting substituent positioning (C2 vs. C4) critically influences activity .
  • Azetidinone Derivatives: Compounds like those in highlight the importance of β-lactam rings (azetidinone) for antimicrobial activity, a feature absent in the target compound. QSAR models indicate topological parameters (Balaban index, molecular connectivity) govern antimicrobial potency, which tetrazole-containing compounds may lack .

Fluorophenyl-Substituted Benzamides in Agrochemicals

Compound Name Substituents/Modifications Application Reference
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Isopropoxy phenyl; trifluoromethyl Fungicide (rice sheath blight)
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Furanone ring; cyclopropane Fungicide
Target Compound 3-chloro-4-fluorophenyl; tetrazole Potential pharmaceutical use

Key Observations :

  • Fluorophenyl benzamides are prevalent in agrochemicals but differ in substituents. For example, flutolanil’s trifluoromethyl group enhances fungicidal activity, whereas the target compound’s tetrazole may favor human therapeutic applications due to its bioisosteric properties .

Triazolo and Oxazine-Benzamide Hybrids

Compound Name (Patent Examples) Substituents/Modifications Indication (Patent Claims) Reference
EP 3 532 474 B1 derivatives Triazolo-oxazine; trifluoropropoxy Kinase inhibitors (anticancer)
PF6 (Z)-4-(3-(3-Chloro-4-fluorophenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(2-(methyl(2,2,2-trifluoroethyl)amino)-2-oxoethyl)-2-(trifluoromethyl)benzamide Polyfluorinated alkyl chains Not specified (likely oncology)

Key Observations :

  • Patent compounds often incorporate complex heterocycles (e.g., triazolo-oxazine) and fluorinated groups to enhance target binding and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide, and how are intermediates characterized?

  • Answer : The compound is synthesized via multi-step reactions, typically starting with the condensation of 3-chloro-4-fluoroaniline with a benzoyl chloride intermediate. For example, analogous compounds are prepared by reacting substituted anilines with activated acyl chlorides in pyridine or DMF under inert conditions . Key intermediates are characterized using 1^1H and 13^13C NMR to confirm regiochemistry, UV spectroscopy for conjugation analysis, and mass spectrometry for molecular weight validation .

Q. How is the purity and structural integrity of the compound validated in academic research?

  • Answer : Purity is assessed via HPLC (>95% purity threshold), while structural confirmation relies on 1^1H/13^13C NMR (e.g., amide proton at δ ~10 ppm, aromatic splitting patterns) and high-resolution mass spectrometry (HRMS) for exact mass matching. X-ray crystallography may be employed for unambiguous confirmation, as seen in related benzamide derivatives .

Q. What in vitro biological assays are typically used to screen this compound for pharmacological activity?

  • Answer : Common assays include:

  • Enzyme inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), with IC50_{50} values calculated using dose-response curves .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungi .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC50_{50} in µM range) .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals bond lengths, angles, and intermolecular interactions. For example, hydrogen bonds (e.g., N–H···N tetrazole interactions) and π-π stacking between aromatic rings stabilize the crystal lattice. Displacement parameters validate thermal motion and disorder .

Q. What computational methods are used to predict the compound’s binding affinity to target proteins, and how do they correlate with experimental data?

  • Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER, GROMACS) model ligand-receptor interactions. The trifluoromethyl and tetrazole groups enhance hydrophobic and dipole interactions, respectively. Free energy calculations (MM-PBSA/GBSA) predict binding energies, which are validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory reports on the compound’s biological activity be resolved methodologically?

  • Answer : Discrepancies (e.g., varying IC50_{50} values) are addressed by:

  • Assay standardization : Normalizing cell viability protocols (e.g., ATP vs. resazurin detection).
  • Metabolic stability testing : Liver microsome assays to account for species-specific degradation.
  • Structural analogs : Synthesizing derivatives to isolate the role of the tetrazole group in activity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Answer :

  • Lipophilicity adjustment : Introducing electron-withdrawing groups (e.g., –CF3_3) to enhance metabolic stability .
  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride).
  • Prodrug design : Masking the tetrazole as a methyl ester for improved oral bioavailability .

Methodological Notes

  • Data Analysis : Use software suites like Olex2 (crystallography) or Schrödinger (docking) for reproducibility .

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